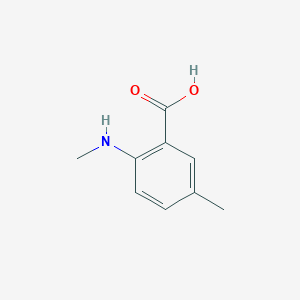

5-Methyl-2-(methylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(10-2)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIRRGCIWLBVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500881 | |

| Record name | 5-Methyl-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-16-0 | |

| Record name | 5-Methyl-2-(methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54675-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 5 Methyl 2 Methylamino Benzoic Acid

Carboxylic Acid Group Reactivity

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.

The conversion of 5-Methyl-2-(methylamino)benzoic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.netmdpi.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. researchgate.net

Various catalysts can be employed, including strong mineral acids like sulfuric acid (H₂SO₄) and solid acid catalysts. researchgate.netnih.gov For instance, zirconium-titanium solid superacids have been shown to be effective for the esterification of substituted benzoic acids with methanol (B129727). nih.govjocpr.com The reaction mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. mdpi.com Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com

The presence of substituents on the benzoic acid ring can influence the reaction rate. In the case of this compound, the ortho-methylamino group may exert some steric hindrance, potentially requiring more forcing conditions compared to unsubstituted benzoic acid. jocpr.com

Table 1: Examples of Esterification Conditions for Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | Conc. H₂SO₄ | Reflux | Classic Fischer esterification; equilibrium-driven reaction. | researchgate.net |

| Substituted Benzoic Acids | Methanol | Zr/Ti Solid Acid (ZT10) | Vigorous stirring, reflux | Effective heterogeneous catalysis; ortho-substituents decrease yield due to steric hindrance. | jocpr.com |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | Conc. H₂SO₄ | Sealed-vessel microwave, 130°C | Microwave irradiation can accelerate the reaction, but equilibrium is a challenge in closed systems. | nih.gov |

| Benzoic Acid | Methanol | Functionalized Silica Gel | Batch reactor, 55-65°C | Demonstrates the use of immobilized solid acid catalysts for easier separation. | openmedicinalchemistryjournal.com |

The carboxylic acid moiety of this compound can react with primary or secondary amines to form amides. researchgate.net This transformation, known as amidation or amide bond formation, is central to peptide synthesis. Direct condensation of a carboxylic acid and an amine is typically unfavorable and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. researchgate.net

Modern synthetic methods rely on coupling reagents to activate the carboxylic acid, facilitating amide bond formation under mild conditions. ijpsr.com Since this compound is an N-methylated amino acid, these strategies are directly applicable. The process involves converting the carboxylic acid into a more reactive species (like an active ester or acylphosphonium salt) that is readily attacked by the amine nucleophile. orgsyn.org

Common coupling strategies include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used, often with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions like racemization. ijpsr.com

Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that generate active esters in situ. These are widely used in solid-phase peptide synthesis and are effective for coupling challenging substrates, including N-methylated amino acids. ijpsr.com

Other Reagents: Titanium(IV) chloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines. researchgate.net Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature. nih.gov

These methods allow for the coupling of this compound to amino acid esters or other amines to form peptide linkages or more complex amide-containing structures. researchgate.netnih.gov

Table 2: Selected Amide Coupling Reagents and Methods

| Coupling Reagent/Catalyst | Typical Co-reagents/Base | Key Features | Reference |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Classic, cost-effective reagent; HOBt reduces racemization. | ijpsr.com |

| HATU | DIPEA (N,N-Diisopropylethylamine) | Highly efficient aminium salt, good for sterically hindered and N-methylated amino acids. | ijpsr.com |

| TiCl₄ | Pyridine | Mediates direct condensation of acids and amines. | researchgate.net |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | K₂CO₃ | Activates carboxylic acid to form a reactive acyl phosphate (B84403) intermediate. | orgsyn.org |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | - | Catalyzes direct amidation at room temperature with a broad substrate scope. | nih.gov |

The carboxylic acid group can be removed from the aromatic ring through decarboxylation, a reaction that typically requires heat and often a catalyst. The protodecarboxylation of this compound would yield 4-methyl-N-methylaniline. This transformation is entropically favored at higher temperatures due to the release of carbon dioxide gas. juniperpublishers.com

Catalytic systems have been developed to facilitate the decarboxylation of aromatic carboxylic acids under milder conditions. For example, bimetallic iron-ruthenium nanoparticles supported on an amine-functionalized ionic liquid phase have proven effective for the decarboxylation of aminobenzoic acid derivatives. juniperpublishers.com Other catalysts, such as silver carbonate in the presence of acetic acid, have also been used for the protodecarboxylation of heteroaromatic carboxylic acids, a methodology that could be applicable to substituted benzoic acids. mdpi.com

Secondary Amine Group Reactivity

The secondary amine group (-NHCH₃) is nucleophilic and can undergo reactions typical of amines, such as alkylation and acylation.

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to further alkylation of the secondary amine. generis-publishing.comijarsct.co.in Monoalkylation would produce a tertiary amine, 5-Methyl-2-(N,N-dimethylamino)benzoic acid. However, the alkylation of amines can be difficult to control, as the product amine is often more nucleophilic than the starting amine, leading to overalkylation. generis-publishing.com "Exhaustive methylation" with excess methyl iodide can be used to form the quaternary ammonium salt. generis-publishing.comijarsct.co.in To achieve selective monoalkylation, specialized reagents or conditions may be necessary.

Acylation: The secondary amine can be acylated by reaction with acid chlorides or acid anhydrides to form a tertiary amide. researchgate.net For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-5-methyl-2-(methylamino)benzoic acid. This reaction is generally high-yielding and, unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. ijarsct.co.in

As a derivative of anthranilic acid, this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and acridones. These reactions typically involve an intramolecular cyclization where both the amine and carboxylic acid groups participate.

Quinazolinone Synthesis: Quinazolin-4-ones can be formed by reacting N-substituted anthranilic acids with a one-carbon synthon. For example, heating with an excess of formamide (B127407) (Niementowski reaction) can lead to cyclization. Another route involves reaction with sodium cyanate (B1221674) to form a urea (B33335) derivative, which then cyclizes to a quinazoline-2,4-dione. A widely used method involves the acylation of the amine followed by dehydration with a reagent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then be treated with an amine source (e.g., ammonium acetate (B1210297) or hydrazine) to furnish the quinazolinone ring system. researchgate.netjuniperpublishers.com In these syntheses, starting with this compound would result in a quinazolinone with a methyl group at the N-1 position and another methyl group at the 6-position of the heterocyclic core.

Acridone (B373769) Synthesis: Acridones are tricyclic structures that can be synthesized via intramolecular cyclization. The classic method involves the acid-catalyzed cyclization of an N-phenylanthranilic acid using strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). researchgate.netresearchgate.net While this would require prior N-arylation of the starting material, alternative methods exist. For instance, condensation of anthranilic acid with cyclohexanone (B45756) under microwave irradiation using a clay catalyst has been reported to produce acridone. This suggests that intramolecular Friedel-Crafts-type reactions can be employed to construct the central ring of the acridone skeleton.

Metal Complexation through Amine Coordination

The molecular structure of this compound contains two potential donor sites for metal coordination: the nitrogen atom of the methylamino group and the oxygen atoms of the carboxylate group. While the carboxylic acid group can deprotonate to form a carboxylate anion that chelates with metal ions, the nitrogen atom of the secondary amine also presents a site for coordination. This dual functionality allows the compound to act as a bidentate ligand, binding to a central metal ion through both the nitrogen and an oxygen atom.

Research on analogous compounds, such as m-aminobenzoic acid, has demonstrated the formation of stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net In these complexes, characterization via infrared (IR) spectroscopy confirms that coordination occurs through both the amine's nitrogen atom and the carboxylate group's oxygen atom. researchgate.net The formation of such chelates is a common feature for multifunctional ligands containing both amine and carboxylic acid moieties. researchgate.net Schiff bases derived from aminobenzoic acids are also well-documented for their ability to form stable transition metal complexes with significant biological and industrial applications. chesci.comnih.gov

For this compound, the coordination would likely involve the formation of a stable five- or six-membered ring structure with the metal center, a thermodynamically favorable arrangement. The specific geometry and stability of the resulting metal complex would depend on the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Table 1: Potential Metal Coordination with this compound

| Metal Ion | Potential Coordination Sites | Ligand Type |

|---|---|---|

| Cu(II) | Nitrogen (amine), Oxygen (carboxylate) | Bidentate |

| Co(II) | Nitrogen (amine), Oxygen (carboxylate) | Bidentate |

| Ni(II) | Nitrogen (amine), Oxygen (carboxylate) | Bidentate |

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound is substituted with three distinct groups, each influencing the position of incoming electrophiles in electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is determined by the cumulative directing and activating or deactivating effects of these substituents. wikipedia.org

-NHCH₃ (Methylamino group): This is a powerful activating group and is ortho-, para-directing. It strongly donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. mnstate.edu

-CH₃ (Methyl group): This is a weakly activating group and is also ortho-, para-directing. It donates electron density via an inductive effect. libretexts.org

-COOH (Carboxylic acid group): This is a deactivating group and is a meta-director. It withdraws electron density from the ring, making substitution more difficult and directing the electrophile to the positions meta to it. aiinmr.com

The positions on the benzene (B151609) ring relative to the substituents are C3, C4, and C6. The powerful activating effect of the methylamino group at C2 generally dominates, directing incoming electrophiles to the positions ortho (C3) and para (C6) to it. The C5 position is already occupied by the methyl group. Therefore, electrophilic substitution is most likely to occur at the C3 or C6 positions.

Halogenation: Aromatic halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is a classic SEAr reaction. wikipedia.org For this compound, the strong directing influence of the methylamino group would favor substitution at the C3 and C6 positions. Steric hindrance from the adjacent carboxylic acid group might slightly disfavor the C3 position compared to the C6 position.

Nitro Substitution: Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comlibretexts.org Similar to halogenation, the methylamino group will direct the nitro group to the available ortho and para positions. Given the strong acidic conditions of nitration, the basic methylamino group will be protonated to form -NH₂CH₃⁺. This protonated group is strongly deactivating and meta-directing. In this scenario, the directing effects would be a competition between the ortho, para-directing methyl group and the meta-directing -COOH and -NH₂CH₃⁺ groups, making the reaction outcome more complex and potentially leading to a mixture of products or requiring harsher conditions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Directing Group Influence |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-methyl-2-(methylamino)benzoic acid and/or 6-Bromo-5-methyl-2-(methylamino)benzoic acid | Primarily the ortho, para-directing -NHCH₃ group |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions like the Suzuki-Miyaura, Heck, and Hiyama couplings are fundamental in modern organic synthesis. nsf.govmdpi.com To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an aryl halide or triflate.

This is achieved by first performing a halogenation reaction (e.g., bromination or iodination) on the aromatic ring as described in section 3.3.2. The resulting aryl halide, for instance, 6-Bromo-5-methyl-2-(methylamino)benzoic acid, can then participate in a variety of palladium-catalyzed cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the aryl bromide can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond at the C6 position. researchgate.net This strategy allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups onto the benzene ring.

Derivatization Strategies for Analytical and Research Purposes

For analytical purposes, such as quantification in biological matrices or environmental samples using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), derivatization is often necessary. psu.edu this compound has functional groups that can be readily derivatized to improve analytical characteristics such as volatility, thermal stability, and detector response. colostate.edu

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester) to increase its volatility for GC analysis. colostate.edu This is commonly achieved by reaction with an alcohol in the presence of an acid catalyst or by using alkylating agents.

Derivatization of the Secondary Amine: The secondary amine can be targeted to introduce chromophores or fluorophores for enhanced UV or fluorescence detection in HPLC. nih.gov Reagents such as dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are widely used for derivatizing amines, yielding products with high molar absorptivity or fluorescence quantum yields. nih.gov For GC-MS analysis, both the amine and carboxylic acid can be simultaneously derivatized using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This derivatization improves chromatographic peak shape and allows for sensitive detection. upf.edu The choice of derivatization agent depends on the analytical technique being employed and the specific requirements of the assay. nih.govsielc.com

Table 3: Common Derivatization Strategies for Analytical Enhancement

| Functional Group | Derivatization Reaction | Reagent Example | Analytical Technique | Enhancement |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol/HCl | GC | Increased volatility |

| Secondary Amine | Acylation/Sulfonylation | Dansyl Chloride | HPLC | Fluorescence detection |

Preparation of Fluorescent Probes

The intrinsic fluorescence of the anthranilic acid scaffold makes it a valuable building block in the design and synthesis of fluorescent probes. While this compound itself is not extensively documented as a standalone fluorescent probe, its structural motifs are present in various known fluorophores. The preparation of fluorescent probes from related substituted anthranilic acids often involves the strategic modification of the amino and carboxylic acid functional groups to modulate the photophysical properties and introduce specific functionalities for sensing or targeting applications.

Research into substituted anthranilic acids has demonstrated their utility as environmentally sensitive probes. acadiau.ca The fluorescence of these compounds, typically in the blue region of the spectrum, is significantly influenced by substitutions on the aromatic ring and the nature of the surrounding solvent environment. acadiau.caresearchgate.net This solvatochromism is a key feature that can be exploited in the design of probes that signal changes in their local environment, such as binding to a biological target.

A common strategy for developing fluorescent probes from anthranilic acid derivatives involves the conjugation of the carboxylic acid group with a recognition moiety. For instance, fluorescent boronic acid conjugates have been synthesized from substituted anthranilic acids for the purpose of imaging cancer cells. acadiau.ca This is achieved by forming an amide bond between the anthranilic acid derivative and a phenylboronic acid, which can then selectively interact with sialic acids that are often overexpressed on the surface of cancer cells. acadiau.ca

Furthermore, N-methylanthranilic acid, a close structural analog of this compound, has been successfully employed to label carbohydrates. rsc.org These labeled glycans, or "glycoprobes," are instrumental in fluorescence-based binding and competition assays, which are crucial for studying carbohydrate-protein interactions and for the discovery of new drugs. rsc.org The N-methylation of the amino group is a known reaction in the biosynthesis of certain alkaloids and can influence the fluorescent properties of the anthranilate core. ncats.io

The synthesis of these probes often utilizes standard peptide coupling reagents to form amide bonds or other functionalization strategies to attach the anthranilic acid-based fluorophore to a molecule of interest. The methyl group at the 5-position of this compound could potentially offer steric or electronic effects that fine-tune the spectral properties of the resulting probe, though specific research on this particular substitution is not widely reported.

The general approach to synthesizing such probes would involve the activation of the carboxylic acid of this compound, followed by reaction with an amine-containing targeting or reporter molecule. The inherent fluorescence of the N-methylanthranilate core provides the signaling component of the probe.

Table 1: Spectroscopic Properties of Related Anthranilic Acid Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Anthranilic Acid | Methanol | - | - | 0.43 |

| Anthranilic Acid | Chloroform | - | - | 0.26 |

| N-Methylanthranilic Acid | Methanol | - | - | - |

| N-Methylanthranilic Acid | Chloroform | - | - | - |

Data for specific excitation and emission maxima for N-Methylanthranilic acid were not available in the provided search results.

Table 2: Synthetic Approaches for Anthranilic Acid-Based Probes

| Probe Type | Synthetic Strategy | Key Reagents | Application |

| Boronic Acid Conjugates | Amide coupling | DCC, DMAP | Cancer cell imaging |

| Glycoprobes | Anomeric labeling | - | Binding/competition assays |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine. Specific reagents for glycoprobe synthesis from N-methylanthranilic acid were not detailed in the search results.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Methyl 2 Methylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. For 5-Methyl-2-(methylamino)benzoic acid, NMR provides definitive evidence for the connectivity of atoms and insights into the electronic structure of the molecule.

While direct experimental spectra for this compound are not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be derived from the well-established chemical shift data of its structural analogs, such as 2-(methylamino)benzoic acid, 2-amino-5-methylbenzoic acid, and other substituted benzoic acids. nih.govnist.govsigmaaldrich.com The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are detailed below.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the N-H proton, the carboxylic acid proton, and the two different methyl groups. The aromatic protons (H-3, H-4, H-6) would appear as distinct multiplets, with their coupling patterns revealing their connectivity. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield shift, while the N-H proton would also be a broad signal. The two methyl groups, being in different chemical environments (one attached to nitrogen, one to the aromatic ring), would appear as sharp singlets at different chemical shifts.

The ¹³C NMR spectrum should display signals for all nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. docbrown.info The six aromatic carbons would have distinct chemical shifts influenced by the electronic effects of the three substituents: the electron-donating -NHCH₃ group, the weakly electron-donating -CH₃ group, and the electron-withdrawing -COOH group.

Predicted ¹H NMR Data for this compound (Predicted values based on analog data; solvent: DMSO-d₆)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | ~12-13 | br s | Broad signal due to hydrogen exchange and bonding. |

| H-6 | ~7.7 | d | Ortho to the -COOH group. |

| H-4 | ~7.2 | dd | Coupled to H-3 and H-6 (meta). |

| H-3 | ~6.7 | d | Ortho to the -NHCH₃ group, shifted upfield. |

| -NH- | ~6.5 | br s | Broad signal, position can be variable. |

| N-CH₃ | ~2.8 | s | Methyl group on nitrogen. |

| C5-CH₃ | ~2.3 | s | Methyl group on the aromatic ring. |

Predicted ¹³C NMR Data for this compound (Predicted values based on analog data; solvent: DMSO-d₆)

| Carbon | Predicted Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C-7) | ~170 | Carboxylic acid carbonyl. docbrown.info |

| C-2 | ~152 | Attached to the electron-donating -NHCH₃ group. |

| C-5 | ~138 | Attached to the -CH₃ group. |

| C-4 | ~133 | Aromatic CH. |

| C-6 | ~128 | Aromatic CH. |

| C-1 | ~115 | Attached to the -COOH group, influenced by ortho -NHCH₃. |

| C-3 | ~112 | Aromatic CH, ortho to -NHCH₃ group. |

| N-CH₃ | ~30 | N-methyl carbon. |

| C5-CH₃ | ~21 | Aryl methyl carbon. |

To confirm the assignments made in one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed. researchgate.net These techniques are invaluable for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, confirming the H-3/H-4 and H-4/H-6 correlations. It would also confirm the coupling between the N-H proton and the N-methyl protons if the exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6) and connect the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for assigning the quaternary (non-protonated) carbons. Key correlations would include:

Protons of the C5-CH₃ group to C-4, C-5, and C-6.

Protons of the N-CH₃ group to C-2.

Aromatic proton H-6 to the carbonyl carbon (C-7) and C-2.

Aromatic proton H-3 to C-1, C-2, and C-5. These correlations provide an unambiguous map of the entire carbon skeleton.

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which can differ significantly from the solution state. For this compound, ssNMR would be particularly useful for studying polymorphism and intermolecular interactions. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in pharmaceutical solids. researchgate.net High-resolution ¹³C cross-polarization magic angle spinning (CP-MAS) ssNMR can detect polymorphism by revealing the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. If more than one molecule is present in the asymmetric unit, a splitting of the NMR signals is observed, with the number of peaks for a given carbon corresponding to the number of inequivalent molecules. researchgate.net

Furthermore, ssNMR is highly sensitive to the local environment and can probe the hydrogen bonding network. Carboxylic acids typically form strong hydrogen-bonded dimers in the solid state. nih.gov ssNMR can characterize these interactions by analyzing the chemical shifts of the carboxylic carbon and through advanced techniques that measure proton-proton and carbon-proton distances, providing details about the geometry of the hydrogen bonds that are not accessible in solution. nih.govosti.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and studying conformational isomers, as different molecular arrangements lead to distinct vibrational spectra.

The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to its functional groups. The assignments are based on established group frequencies and data from similar molecules like N-methylanthranilic acid and other substituted benzoic acids. nist.govijtsrd.comdocbrown.infoitmedicalteam.pl

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Notes |

|---|---|---|---|

| O-H stretch | 3300 - 2500 | Very Broad, Strong | Characteristic of a hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com |

| N-H stretch | ~3400 | Medium | May be sharp or slightly broad depending on hydrogen bonding. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak | Typical for C-H bonds on a benzene (B151609) ring. mdpi.com |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Weak | From the two methyl groups. |

| C=O stretch | 1710 - 1680 | Very Strong | Carbonyl of an aromatic carboxylic acid; frequency is lowered by conjugation and hydrogen bonding. spectroscopyonline.com |

| C=C stretch (aromatic) | 1620 - 1450 | Medium-Strong | Multiple bands corresponding to ring vibrations. |

| N-H bend | ~1550 | Medium | Bending vibration of the secondary amine. |

| C-O stretch | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. |

| C-N stretch | 1340 - 1250 | Medium | Stretching of the aryl-amine bond. |

| O-H bend (out-of-plane) | 960 - 900 | Broad, Medium | A diagnostically useful broad band for carboxylic acid dimers. docbrown.info |

Vibrational spectroscopy is a powerful tool for investigating the conformational landscape of molecules, which is often governed by subtle intramolecular and intermolecular interactions. For this compound, the most significant of these is hydrogen bonding.

In the solid state and in concentrated non-polar solutions, carboxylic acids predominantly exist as centrosymmetric dimers, linked by a pair of strong O-H···O=C hydrogen bonds. spectroscopyonline.com This dimerization has a profound effect on the IR spectrum. The O-H stretching vibration is red-shifted from the "free" monomer value (around 3550 cm⁻¹) to a very broad and intense absorption band spanning from 3300 to 2500 cm⁻¹. docbrown.info Simultaneously, the C=O stretching frequency is lowered (red-shifted) compared to the monomer due to the weakening of the carbonyl bond upon accepting a hydrogen bond. researchgate.net

It is also possible for an intramolecular hydrogen bond to form between the N-H proton and the carbonyl oxygen of the carboxylic acid. The presence and strength of this interaction could be studied by comparing spectra in different solvents. In dilute solutions of non-polar solvents, intermolecular dimerization is minimized, allowing for the potential observation of bands corresponding to the monomeric species and any intramolecularly bonded conformers. youtube.com A shift in the N-H and C=O stretching frequencies under such conditions would provide evidence for the existence of specific conformers stabilized by this internal hydrogen bond. amolf.nl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

The UV-Vis absorption spectrum of this compound is primarily determined by its chromophores: the substituted benzene ring, the carboxylic acid group, and the methylamino group. The interaction of these groups dictates the specific wavelengths of light absorbed.

The main electronic transitions observed are π → π* and n → π*.

π → π* Transitions: These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the aromatic ring and the carbonyl group (C=O) in the carboxylic acid moiety. These transitions typically result in strong absorption bands.

n → π* Transitions: These lower-energy transitions move an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital. While they occur at longer wavelengths, they are generally much weaker in intensity compared to π → π* transitions.

The combination of the electron-donating methylamino group and the electron-withdrawing carboxylic acid group on the aromatic ring influences the energy of these transitions and thus the position (λmax) of the absorption maxima.

| Chromophore/Functional Group | Relevant Electrons | Expected Electronic Transition(s) | General Characteristics |

|---|---|---|---|

| Substituted Benzene Ring | π electrons | π → π | Strong absorption, typically responsible for the primary absorption bands (B-bands and E-bands). |

| Carboxylic Acid (-COOH) | π electrons (C=O), n electrons (lone pair on O) | π → π, n → π | The n → π transition is typically of low intensity and may be obscured by stronger absorptions. |

| Methylamino (-NHCH3) | n electrons (lone pair on N) | n → σ, n → π | The lone pair on nitrogen can interact with the aromatic π system, modifying the overall spectrum. The n → σ* transition occurs at high energy (short wavelength). |

The structure of this compound contains both an acidic functional group (carboxylic acid) and a basic functional group (methylamino). Consequently, its electronic structure and UV-Vis absorption spectrum are highly dependent on the pH of the solution.

In strongly acidic conditions (low pH): The methylamino group is protonated to form -NH₂⁺CH₃, and the carboxylic acid group remains in its neutral form, -COOH. The protonation of the amino group removes its electron-donating character, leading to a change in the absorption spectrum, often a shift to shorter wavelengths (a hypsochromic or blue shift).

In neutral or weakly acidic conditions: The molecule exists predominantly as a zwitterion or a neutral species, with a balance between the protonated amino group and the deprotonated carboxylate group.

In strongly basic conditions (high pH): The carboxylic acid is deprotonated to form the carboxylate ion (-COO⁻), while the methylamino group is in its neutral form (-NHCH₃). The presence of the negatively charged carboxylate and the neutral electron-donating amino group alters the conjugation of the system, typically causing a shift in the absorption maximum.

As the pH is varied, the equilibrium between these different ionic forms changes. The observation of a sharp isosbestic point in the UV-Vis spectra during a pH titration is strong evidence of an equilibrium between two distinct absorbing species.

| pH Range | Dominant Species | Expected Spectral Characteristics |

|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Cationic form: Protonated amino group (-NH₂⁺CH₃), neutral carboxyl group (-COOH) | Spectrum differs significantly from neutral form due to loss of nitrogen's electron-donating effect. |

| Near Neutral | Zwitterionic/Neutral form: (-NH₂⁺CH₃/-COO⁻) or (-NHCH₃/-COOH) | Represents the intrinsic spectrum of the neutral or zwitterionic molecule. |

| Strongly Basic (e.g., pH > 10) | Anionic form: Neutral amino group (-NHCH₃), deprotonated carboxylate group (-COO⁻) | Potential for a bathochromic (red) shift due to enhanced electron-donating/withdrawing character. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

The molecular formula for this compound is C₉H₁₁NO₂. While its nominal mass (the integer mass) is 165, its exact monoisotopic mass, calculated using the masses of the most abundant isotopes of each element, is 165.07898. HRMS can measure this value with a very low margin of error (typically < 5 ppm), confirming the molecular formula and distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition.

| Parameter | Value for C₉H₁₁NO₂ | Significance |

|---|---|---|

| Nominal Mass | 165 | Integer mass of the molecule using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |

| Monoisotopic Mass (Exact Mass) | 165.07898 Da | The precise mass calculated using the most abundant isotopes. |

| HRMS Measurement | e.g., 165.0791 (experimental) | Confirms the elemental formula by matching the measured exact mass to the calculated value within a small error tolerance. |

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound (molecular ion at m/z 165), key fragmentation pathways are predicted based on the fragmentation of similar aromatic acids and amines.

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid can lead to the formation of a prominent acylium ion at m/z 148 ([M-17]⁺).

Loss of a carboxyl group (•COOH): Alpha-cleavage can result in the loss of the entire carboxyl group as a radical, producing an ion at m/z 120 ([M-45]⁺).

Loss of water (H₂O): Under certain conditions, an "ortho effect" can facilitate the loss of a water molecule from the molecular ion, resulting in a fragment at m/z 147 ([M-18]⁺).

Loss of CO: The acylium ion at m/z 148 can further lose carbon monoxide to produce an ion at m/z 120.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Neutral Loss | Structural Origin |

|---|---|---|---|

| [M]⁺• | 165 | - | Molecular Ion |

| [M - OH]⁺ | 148 | •OH (17 Da) | Loss of hydroxyl radical from the carboxylic acid. |

| [M - H₂O]⁺• | 147 | H₂O (18 Da) | Loss of water, potentially via an ortho effect. |

| [M - COOH]⁺ | 120 | •COOH (45 Da) | Loss of the carboxylic acid group. |

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used to quantify specific compounds within complex mixtures, such as biological fluids or environmental samples. When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS/MS, a gold standard for targeted quantitative analysis.

The analysis of this compound in a complex matrix would typically involve a Multiple Reaction Monitoring (MRM) experiment. The process is as follows:

Ion Selection (MS1): The protonated molecule, [M+H]⁺ with m/z 166, is selectively isolated from all other ions coming from the LC system by the first mass analyzer.

Fragmentation: The selected m/z 166 ions are fragmented in a collision cell by collision-induced dissociation (CID).

Fragment Monitoring (MS2): The second mass analyzer is set to monitor for a specific, high-intensity fragment ion that is characteristic of the parent compound (e.g., the m/z 148 product ion from the loss of water).

This precursor → product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the mixture and enabling accurate quantification even at very low concentrations.

| Parameter | Description | Example Value for this compound |

|---|---|---|

| Precursor Ion (Q1) | The mass-to-charge |

X-ray Crystallography and Single Crystal Diffraction Analysis

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, as well as a thorough review of scientific literature, reveals a notable absence of published single-crystal X-ray diffraction data for this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules in the solid state, specific experimental data for this compound are not currently available in the public domain.

In the absence of direct experimental data for this compound, a discussion of its solid-state properties can be informed by the analysis of structurally similar compounds. For instance, studies on related substituted anthranilic acid derivatives provide insights into the likely conformational preferences and intermolecular interactions that could be anticipated for this compound.

Determination of Solid-State Molecular Conformation and Packing

Analysis of analogous structures, such as various methylated and phenylated derivatives of aminobenzoic acids, consistently demonstrates the utility of single-crystal X-ray diffraction in elucidating key structural parameters. These parameters include bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring and the planarity of the molecule are of significant interest. In many related structures, steric hindrance between substituents often leads to a non-planar or twisted conformation. For example, studies on 3-methyl-2-(phenylamino)benzoic acids and 4-methyl-2-(o-tolylamino)benzoic acid reveal significant dihedral angles between the aromatic rings, a direct consequence of steric repulsion. chemicalbook.com It is plausible that this compound would also adopt a non-planar conformation in the solid state due to the steric influence of the methyl groups on both the aniline (B41778) and benzoic acid moieties.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by the imperative to achieve the most thermodynamically stable arrangement. This packing is dictated by a combination of molecular shape and intermolecular forces. For related aminobenzoic acids, the crystal packing often involves the formation of well-defined supramolecular synthons, which are recurring patterns of intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The analysis of intermolecular interactions is crucial for understanding the stability and physical properties of a crystalline solid. Based on the functional groups present in this compound—a carboxylic acid and a secondary amine—strong intermolecular hydrogen bonds are expected to be the dominant forces in its crystal structure.

Specifically, the carboxylic acid groups are highly likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon observed in the crystal structures of the vast majority of carboxylic acids, including structurally related aminobenzoic acids. Additionally, the N-H group of the methylamino substituent can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, potentially leading to the formation of one-dimensional chains or more complex three-dimensional networks. Intramolecular N-H···O hydrogen bonds are also a common feature in related ortho-aminobenzoic acid derivatives, contributing to the conformational stability of the molecule. chemicalbook.com

While a definitive analysis awaits the successful crystallization and single-crystal X-ray diffraction study of this compound, the foundational principles of crystallography and the study of analogous compounds provide a strong predictive framework for its solid-state structure.

Computational and Theoretical Investigations of 5 Methyl 2 Methylamino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, offering a detailed perspective on the geometry and electronic nature of molecules.

Density Functional Theory (DFT) is a widely utilized computational method for predicting the ground-state electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost. For 5-Methyl-2-(methylamino)benzoic acid, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry. This process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Representative Calculated Geometrical Parameters for a Benzoic Acid Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (phenyl) | 1.389 - 1.407 |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| C-N | ~1.38 | |

| Bond Angle | C-C-C (phenyl) | 118.6 - 120.8 |

| O=C-O | ~123 |

Note: The data presented in this table is based on calculations for a similar benzoic acid derivative, 4-bromo-3-(methoxymethoxy) benzoic acid, due to the absence of specific published data for this compound. semanticscholar.org

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a high level of theoretical accuracy. For molecules like 5-methyl-2-(p-methylaminophenyl)benzoxazole, a structurally related compound, ab initio calculations have been used to compute vibrational frequencies. esisresearch.org Similarly, for this compound, ab initio calculations can provide a more detailed understanding of its electronic structure, including electron correlation effects that are not fully accounted for in standard DFT methods. researchgate.net These high-level calculations are crucial for validating the results obtained from DFT and for investigating excited states and reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the surface of the molecule, with different colors representing different values of the electrostatic potential. hmdb.ca

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would likely be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogen of the amino group. The aromatic ring would exhibit a region of intermediate potential. This visual representation of the charge distribution is crucial for understanding intermolecular interactions. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. youtube.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.

For conjugated systems like this compound, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting parts. The HOMO-LUMO gap can be calculated using DFT methods. For various benzoic acid derivatives, these energy gaps have been calculated to be in the range of 3.9 to 4.6 eV. researchgate.net A lower energy gap suggests a greater ease of intramolecular charge transfer. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.6 |

Note: The data in this table is representative and based on values reported for similar aromatic acids. The exact values for this compound would require specific calculations.

Non-Linear Optical (NLO) Properties and Activity Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the response of a molecule to an applied electric field.

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit large NLO responses. aps.org In this compound, the methylamino group acts as an electron donor and the carboxylic acid group can act as an electron acceptor, suggesting potential for NLO activity. Theoretical calculations of β are used to quantify this potential. For similar organic molecules, calculated first-order hyperpolarizability values can be significant. ias.ac.in

Table 3: Representative Calculated NLO Properties for a Related Organic Molecule

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~5 D |

| Polarizability (α) | ~20 x 10⁻²⁴ esu |

Note: The data presented is for a representative organic molecule with NLO properties and is intended to be illustrative. Specific calculations are needed for this compound.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in the prediction and interpretation of various spectra, including infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, it is possible to simulate its vibrational spectra. mdpi.com These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to assign the observed vibrational bands to specific modes of atomic motion.

For 5-methyl-2-(p-methylaminophenyl)benzoxazole, a related compound, ab initio calculations of vibrational wavenumbers have shown good agreement with experimental FT-IR data. esisresearch.org A similar approach for this compound would involve calculating the harmonic vibrational frequencies using DFT or ab initio methods. The predicted spectrum would show characteristic bands for the C=O stretching of the carboxylic acid, N-H bending of the amino group, C-H stretching of the methyl and aromatic groups, and various ring vibrations. The NIST database contains an experimental IR spectrum for the closely related 2-(methylamino)benzoic acid which could serve as a reference for validation. nist.gov

Topological Analysis of Electron Density (AIM, ELF, RDG, NCI)

Quantum Theory of Atoms in Molecules (AIM): Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. wikipedia.orgarxiv.org The analysis of critical points in the electron density allows for the characterization of chemical bonds. For this compound, AIM analysis would be expected to identify bond critical points (BCPs) for all covalent bonds, with the properties of these BCPs (e.g., electron density, Laplacian of the electron density) revealing the nature of each bond (ionic vs. covalent character). Intramolecular hydrogen bonds, such as between the carboxylic proton and the nitrogen of the methylamino group, would also be identifiable through the presence of a BCP.

Electron Localization Function (ELF): The Electron Localization Function (ELF) provides a measure of the Pauli exclusion principle's effect on the electron density, highlighting regions of high electron localization. researchgate.netaps.org In this compound, high ELF values would be anticipated in the core regions of the carbon, nitrogen, and oxygen atoms, as well as along the covalent bonds, indicating the localization of electron pairs. The analysis would also show delocalization over the aromatic ring.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions. researchgate.netresearchgate.net The NCI analysis, which is often visualized using the RDG, provides a graphical representation of these interactions. For this compound, NCI analysis would be instrumental in visualizing intramolecular hydrogen bonds and other weak interactions, such as van der Waals forces. These interactions are crucial in determining the conformational preferences of the molecule. Based on studies of similar molecules, one would expect to observe NCI surfaces corresponding to the hydrogen bond between the carboxylic acid and the methylamino group. researchgate.net

Table 1: Expected AIM and ELF Parameters for Key Bonds in this compound

| Bond/Interaction | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian (∇²ρ) at BCP (a.u.) | Expected ELF Value |

| C-C (aromatic) | ~0.25 - 0.30 | Negative | ~0.8 - 0.9 |

| C-N | ~0.20 - 0.25 | Negative | ~0.8 - 0.9 |

| C=O | ~0.35 - 0.40 | Positive | ~0.9 |

| C-O | ~0.25 - 0.30 | Positive | ~0.8 - 0.9 |

| O-H···N (H-bond) | ~0.01 - 0.03 | Positive | ~0.1 - 0.2 |

Note: This table presents hypothetical data based on typical values observed for similar organic molecules in the literature. Actual experimental or more precise computational data would be required for definitive values.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgacs.orgnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, identifying stable conformers, and understanding the transitions between them. nih.govmdpi.com

The conformational flexibility of this compound arises primarily from the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-N bond of the methylamino group. The presence of the methyl group on the ring and the methyl group on the nitrogen atom introduces steric considerations that influence the preferred conformations.

MD simulations can be performed in various environments, such as in the gas phase or in different solvents, to understand how intermolecular interactions affect the conformational equilibrium. ucl.ac.ukacs.org For instance, in a polar solvent, conformations that expose the polar carboxylic acid and methylamino groups to the solvent would be favored. In contrast, in a non-polar solvent or the gas phase, intramolecular hydrogen bonding would likely play a more dominant role in stabilizing specific conformers.

The results of MD simulations are typically analyzed to generate a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The minima on this surface correspond to stable or metastable conformers.

Table 2: Potential Stable Conformers of this compound and their Expected Relative Energies

| Conformer | Key Dihedral Angles (°) | Expected Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| A (Planar, H-bonded) | C(ring)-C(carboxyl)-O-H ≈ 0; C(ring)-N-C(methyl)-H ≈ 180 | 0.0 (Global Minimum) | Intramolecular O-H···N hydrogen bond |

| B (Twisted Carboxyl) | C(ring)-C(carboxyl)-O-H ≈ 90; C(ring)-N-C(methyl)-H ≈ 180 | 2 - 4 | Steric relief, solvent interactions |

| C (Twisted Amino) | C(ring)-C(carboxyl)-O-H ≈ 0; C(ring)-N-C(methyl)-H ≈ 90 | 3 - 5 | Steric hindrance from methyl groups |

Note: This table presents a hypothetical conformational analysis. The relative energies are illustrative and would need to be confirmed by specific computational studies.

Future Research Directions and Perspectives on 5 Methyl 2 Methylamino Benzoic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of N-alkylated aminobenzoic acids, including 5-Methyl-2-(methylamino)benzoic acid, has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Future research should focus on:

Advanced Catalytic Systems: While copper-catalyzed Ullmann-type reactions are used for N-arylation of aminobenzoic acids, future work could explore palladium- or nickel-catalyzed Buchwald-Hartwig amination protocols for the N-methylation step, which often offer milder conditions and broader substrate scope. researchgate.net

Green Chemistry Approaches: The use of sustainable solvents and energy sources presents a significant avenue for improvement. Methodologies employing water as a solvent under ultrasound irradiation, which has proven effective for related N-phenylanthranilic acids, could be adapted to provide an environmentally benign route to the target molecule. researchgate.net

Direct C-H Amination: A forward-looking approach would involve the direct C-H amination of a toluene derivative, bypassing the need for pre-functionalized starting materials like halogenated benzoic acids. This would represent a highly atom-economical synthetic strategy.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and safer handling of reagents, particularly for methylation reactions. researchgate.net

Novel synthetic routes could draw inspiration from methods used for analogous compounds, such as the reductive amination of a corresponding amino aldehyde or the phase-transfer methylation of 2-amino-5-methylbenzoic acid. acs.orgacs.org

Advanced Functionalization Strategies for Diverse Derivatives

The true potential of this compound lies in its capacity to serve as a scaffold for a wide array of derivatives. The presence of three distinct functional handles—the carboxylic acid, the secondary amine, and the aromatic ring—allows for extensive chemical modification.

Future functionalization strategies should include:

Carboxylic Acid Modifications: Beyond simple esterification, the carboxyl group can be converted into a diverse range of amides by coupling with a library of primary and secondary amines. It can also serve as a precursor for the synthesis of heterocycles like oxadiazoles. mdpi.com

N-H Functionalization: The secondary amine is a key site for introducing structural diversity. Future work could explore its conversion to sulfonamides, which has been a successful strategy in developing antiviral agents from anthranilic acid cores. nih.gov Further alkylation or arylation at this position could also fine-tune the molecule's properties.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) on the benzene (B151609) ring could provide another layer of diversification, although the directing effects of the existing substituents would need to be carefully considered.

Aryne-Based Reactions: The parent anthranilic acid scaffold can generate arynes, which can participate in Diels-Alder cycloadditions. acs.org Exploring this reactivity with this compound could lead to the synthesis of complex, polycyclic structures.

A systematic approach to derivatization would generate a chemical library with varied steric and electronic properties, suitable for screening in various applications.

| Functionalization Site | Potential Reaction | Resulting Derivative Class |

| Carboxylic Acid (-COOH) | Amide Coupling | Amides |

| Carboxylic Acid (-COOH) | Esterification | Esters asianpubs.org |

| Secondary Amine (-NHMe) | Sulfonylation | Sulfonamides nih.gov |

| Aromatic Ring | Electrophilic Halogenation | Halogenated Aromatics |

| Entire Molecule | Aryne Formation/Cycloaddition | Polycyclic Aromatics acs.org |

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of this compound before engaging in extensive lab work. Future research should leverage these methods for a more rational design of experiments and derivatives.

Key areas for computational investigation include:

DFT for Reactivity Prediction: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and Fukui functions. semanticscholar.orgsemanticscholar.org This data can predict the most likely sites for electrophilic and nucleophilic attack, guiding functionalization strategies.

pKa and Acidity Calculations: DFT calculations have been successfully used to predict the gas-phase acidity and pKa values of substituted benzoic acids. semanticscholar.org Applying this to the target molecule and its derivatives would provide crucial information about their behavior in biological systems.

Conformational Analysis: Understanding the preferred conformations, particularly the torsion angles around the N-C(aryl) bond, is critical as it can influence both solid-state packing and interaction with biological targets.

Molecular Docking: For derivatives designed as potential therapeutics, molecular docking studies can predict binding modes and affinities with protein targets, such as DNA gyrase or cyclooxygenase, which are known targets for related compounds. asianpubs.orgresearchgate.net

Time-Dependent DFT (TD-DFT): To explore potential applications in materials science, TD-DFT calculations can predict the electronic absorption and emission spectra, providing insights into the photophysical properties of the molecule and its derivatives. acs.org

Elucidation of Complex Molecular Interactions in Chemical Biology

The anthranilic acid scaffold is a well-established pharmacophore found in numerous bioactive compounds. nih.gov A significant future direction is to explore the potential of this compound and its derivatives in chemical biology and drug discovery.

Future research should focus on:

Broad Biological Screening: A library of derivatives should be screened against a wide range of biological targets, including kinases, proteases, and DNA-interacting proteins. Structurally related N-methylamino quinolinone scaffolds have shown potent inhibitory activity against bacterial DNA gyrase, suggesting this as a promising starting point. acs.orgacs.org

Biophysical Characterization of Binding: For any identified "hits," biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. These methods provide detailed thermodynamic and kinetic data on the molecule-target interaction, which is essential for rational lead optimization. acs.orgacs.org

Host-Targeting Antiviral Strategies: Derivatives of sulfonyl anthranilic acid have been identified as inhibitors of dengue virus replication, possibly acting on a host-cell target. nih.gov This suggests that derivatives of this compound could be investigated as broad-spectrum antiviral agents that are less prone to resistance.

Probing and Imaging: Functional derivatives could be synthesized with fluorescent tags or reactive handles to be used as chemical probes for studying biological systems or for cellular imaging applications.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules in a single step, enhancing efficiency and molecular diversity. mdpi.comnih.gov Anthranilic acids are excellent substrates for such reactions.

Future research should explore:

Synthesis of Quinazolinones: this compound can be used as the "A" component in MCRs with aldehydes and amines or isocyanates to generate libraries of substituted quinazolinones and related heterocycles, which are known for their broad range of biological activities. mdpi.comresearchgate.net

Ugi and Passerini Reactions: The carboxylic acid functionality makes the molecule a prime candidate for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.gov Reacting it with an aldehyde, an amine, and an isocyanide (Ugi reaction) would generate complex peptide-like scaffolds in a single step.

Novel Scaffold Discovery: By combining this compound with other reactive partners, such as acetylenic esters, it may be possible to discover novel MCRs that lead to unique and medicinally relevant heterocyclic systems. nih.gov The ability to rapidly generate diverse and complex structures makes MCRs a highly attractive strategy for populating compound libraries for high-throughput screening.

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a compound, such as its crystal structure and polymorphism, are critically important, particularly for pharmaceutical applications. The class of compounds known as "fenamates," which are structurally related to N-phenylanthranilic acids, are notorious for exhibiting extensive polymorphism. nih.gov It is highly probable that this compound also exhibits this phenomenon.

Future investigations should undertake:

Systematic Polymorph Screening: A comprehensive screening of crystallization conditions (e.g., different solvents, temperatures, cooling rates) should be performed to identify potential polymorphs, solvates, and hydrates. Techniques like polymer-induced heteronucleation could also be employed to access metastable forms. nih.gov

Structural Characterization: Any new solid forms must be thoroughly characterized using techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared/Raman spectroscopy. acs.org

Crystal Engineering and Co-crystals: The carboxylic acid group is a robust hydrogen bond donor, making it an ideal candidate for forming co-crystals with other molecules (co-formers). This crystal engineering approach could be used to systematically modify physicochemical properties like solubility and stability.

Computational Prediction: Quantum chemical calculations can be used to analyze the intermolecular interaction energies within a crystal lattice and predict the relative stabilities of different polymorphs, providing a molecular-level understanding of the packing forces. acs.org

Understanding and controlling the solid-state behavior of this compound will be essential for its development in any materials or pharmaceutical context.

| Research Area | Key Techniques | Rationale and Goals |

| Polymorph Screening | Crystallization from various solvents, temperatures | Discover new crystalline forms (polymorphs, solvates) |

| Structural Analysis | Single-Crystal XRD, PXRD, DSC | Determine atomic arrangement and thermodynamic stability acs.org |

| Co-crystallization | Grinding, Solution Crystallization with co-formers | Engineer solid-state properties like solubility and melting point |

| Computational Modeling | Pairwise interaction energy calculations | Understand and predict crystal packing and stability acs.org |

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-2-(methylamino)benzoic acid, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis of aromatic benzoic acid derivatives typically involves Friedel-Crafts alkylation, nucleophilic substitution, or condensation reactions. For this compound, a plausible route starts with 2-methylbenzoic acid, introducing the methylamino group via nitration followed by selective reduction and methylation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically influence regioselectivity. For example, using Pd/C under hydrogen gas for reduction avoids over-reduction of the carboxylic acid moiety . Purity is optimized via recrystallization in ethanol/water mixtures, with yields monitored by HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR confirms the methylamino group (δ 2.8–3.2 ppm for -NCH) and aromatic protons (split patterns consistent with substituents at positions 2 and 5). -NMR identifies the carboxylic carbon (δ 170–175 ppm) .

- IR : Stretching frequencies for -NH (3350 cm), -COOH (2500–3000 cm broad), and aromatic C=C (1600 cm) validate functional groups .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for confirming stereoelectronic effects in solid-state studies .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To resolve conflicts:

- Standardize protocols : Use一致的 buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤0.1% v/v).

- Dose-response curves : Establish EC/IC values across multiple replicates to assess reproducibility.

- Meta-analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., impurity interference) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model electrophilic aromatic substitution (EAS) reactivity by calculating Fukui indices to identify electron-rich positions for functionalization .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the compound’s carboxylate group and active-site residues.

- MD simulations : Assess stability in aqueous vs. lipid environments to guide drug delivery strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.